molecular formula C20H32OTe B14178297 12-(5-Butyltellurophen-2-YL)dodec-11-YN-1-OL CAS No. 920977-23-7

12-(5-Butyltellurophen-2-YL)dodec-11-YN-1-OL

Cat. No.: B14178297
CAS No.: 920977-23-7
M. Wt: 416.1 g/mol
InChI Key: RDMPJAGMMYJOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-(5-Butyltellurophen-2-YL)dodec-11-YN-1-OL is an organic compound that features a tellurophene ring substituted with a butyl group and a dodecyn-1-ol chain

Preparation Methods

The synthesis of 12-(5-Butyltellurophen-2-YL)dodec-11-YN-1-OL typically involves a multi-step process. One common method includes the following steps:

    Formation of the Tellurophene Ring: The tellurophene ring can be synthesized by reacting tellurium with a suitable alkyne under specific conditions.

    Substitution with Butyl Group: The tellurophene ring is then substituted with a butyl group through a nucleophilic substitution reaction.

    Attachment of Dodecyn-1-ol Chain: The final step involves attaching the dodecyn-1-ol chain to the substituted tellurophene ring through a coupling reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

12-(5-Butyltellurophen-2-YL)dodec-11-YN-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tellurophene derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group or the dodecyn-1-ol chain can be replaced with other functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Sonogashira coupling, to form larger, more complex molecules.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

12-(5-Butyltellurophen-2-YL)dodec-11-YN-1-OL has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study the effects of tellurium-containing compounds on biological systems

    Medicine: The compound’s unique properties make it a candidate for the development of new therapeutic agents, particularly in the field of oncology, where tellurium compounds have shown promise as anticancer agents.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 12-(5-Butyltellurophen-2-YL)dodec-11-YN-1-OL involves its interaction with molecular targets and pathways within biological systems. The tellurium atom in the compound can form bonds with various biomolecules, potentially leading to the disruption of cellular processes. The compound may also interact with enzymes and proteins, affecting their function and activity. Further research is needed to fully elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

12-(5-Butyltellurophen-2-YL)dodec-11-YN-1-OL can be compared with other similar compounds, such as:

    12-(5-Phenyltellurophen-2-YL)dodec-11-YN-1-OL: This compound features a phenyl group instead of a butyl group, leading to different chemical properties and reactivity.

    12-(5-Methyltellurophen-2-YL)dodec-11-YN-1-OL: The presence of a methyl group instead of a butyl group results in variations in the compound’s stability and reactivity.

    12-(5-Ethyltellurophen-2-YL)dodec-11-YN-1-OL: The ethyl group substitution affects the compound’s solubility and interaction with other molecules.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

920977-23-7

Molecular Formula

C20H32OTe

Molecular Weight

416.1 g/mol

IUPAC Name

12-(5-butyltellurophen-2-yl)dodec-11-yn-1-ol

InChI

InChI=1S/C20H32OTe/c1-2-3-14-19-16-17-20(22-19)15-12-10-8-6-4-5-7-9-11-13-18-21/h16-17,21H,2-11,13-14,18H2,1H3

InChI Key

RDMPJAGMMYJOLH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C([Te]1)C#CCCCCCCCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.